5-Acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carbonitrile

Hammett constant electron-withdrawing strength reactivity prediction

5-Acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carbonitrile is a thieno[2,3-b]thiophene derivative (C₁₁H₉NOS₂, MW 235.33) characterized by a 5-acetyl group and a 2-carbonitrile substituent on a dimethylated fused thiophene core. The thieno[2,3-b]thiophene scaffold is recognized as a privileged structure in medicinal chemistry and materials science, with broad applications in anti-inflammatory, antimicrobial, and semiconductor materials research.

Molecular Formula C11H9NOS2
Molecular Weight 235.3 g/mol
CAS No. 845266-23-1
Cat. No. B1622358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carbonitrile
CAS845266-23-1
Molecular FormulaC11H9NOS2
Molecular Weight235.3 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=C(S2)C(=O)C)C)C#N
InChIInChI=1S/C11H9NOS2/c1-5-8(4-12)14-11-9(5)6(2)10(15-11)7(3)13/h1-3H3
InChIKeyHNTUBBUWWQEURT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carbonitrile (CAS 845266-23-1) Procurement-Grade Profile


5-Acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carbonitrile is a thieno[2,3-b]thiophene derivative (C₁₁H₉NOS₂, MW 235.33) characterized by a 5-acetyl group and a 2-carbonitrile substituent on a dimethylated fused thiophene core . The thieno[2,3-b]thiophene scaffold is recognized as a privileged structure in medicinal chemistry and materials science, with broad applications in anti-inflammatory, antimicrobial, and semiconductor materials research [1]. The specific combination of a strong electron-withdrawing nitrile group at position 2 and an acetyl group at position 5 defines this compound's distinct reactivity profile as a synthetic building block for bis-heterocyclic compound libraries [2].

Procurement Risk: Why 5-Acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carbonitrile Cannot Be Freely Substituted


Substituting this compound with structurally similar thieno[2,3-b]thiophene analogs—such as the 2-acetyl variant, the 2-carboxylate ester, or the 2,5-dicarbonitrile derivative—introduces significant differences in electron-withdrawing character, hydrogen-bond acceptor capacity, and downstream reactivity that cannot be compensated by downstream adjustment [1]. The nitrile group (σₚ ≈ 0.66) exerts a substantially stronger electron-withdrawing effect than an acetyl group (σₚ ≈ 0.50) or an ethyl ester (σₚ ≈ 0.45), directly influencing the electrophilicity at position 3 and the compound's behavior in condensation and cyclization reactions central to bis-heterocycle synthesis [2]. Moreover, the mononitrile-monoacetyl substitution pattern provides a regioselective handle for sequential derivatization, which is lost with symmetric 2,5-disubstituted analogs that lead to different reaction pathways and product distributions [3].

Quantitative Differentiation Evidence for 5-Acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carbonitrile Versus Closest Analogs


Hammett σₚ Value: Carbonitrile vs. Acetyl at Position 2 Controls Electrophilic Reactivity

The 2-carbonitrile group in the target compound provides a Hammett σₚ value of approximately 0.66, compared to 0.50 for the 2-acetyl analog (1-(5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-yl)ethanone) [1]. This 32% stronger electron-withdrawing effect increases the electrophilicity of the thiophene ring at position 3, governing reaction rates and regioselectivity in subsequent condensation and cyclocondensation steps.

Hammett constant electron-withdrawing strength reactivity prediction

Hydrogen-Bond Acceptor Count: Nitrile Group Adds an Additional HBA Over the 2-Acetyl Analog

The target compound possesses 4 hydrogen-bond acceptor (HBA) sites (nitrile N, acetyl O, and two thiophene S atoms), versus 3 HBA sites for the 2-acetyl analog 1-(5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-yl)ethanone (two acetyl O and two S atoms, but lacking the nitrile lone pair) . The additional HBA contributes to a calculated polar surface area (PSA) of 97.34 Ų for the target compound , compared to an estimated PSA of approximately 73–80 Ų for the 2-acetyl analog (based on fragment contributions).

hydrogen-bond acceptor drug-likeness solubility parameter

Calculated LogP: Nitrile Substitution Moderates Lipophilicity Relative to 2-Acetyl and 2-Ester Analogs

The target compound has a calculated LogP (cLogP) of 3.65 . The 2-acetyl analog (C₁₂H₁₂O₂S₂) has a higher estimated cLogP of approximately 4.0, based on the additional methylene unit replacing the nitrile. The 2-ethyl ester analog (ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate, MW 282.38) has an estimated cLogP of approximately 4.2 [1]. The target compound therefore exhibits a meaningful lipophilicity reduction of approximately 0.35–0.55 LogP units relative to these close analogs.

lipophilicity LogP drug-likeness partition coefficient

Versatility as a Building Block: Regioselective Derivatization Enabled by Unsymmetrical Substitution

The unsymmetrical 2-carbonitrile/5-acetyl substitution pattern enables sequential, regioselective derivatization: the 2-carbonitrile position can undergo cyclocondensation independently while the 5-acetyl group participates in enaminone formation [1]. In contrast, the symmetric 2,5-dicarbonitrile analog (3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile) reacts symmetrically at both positions, yielding products with different structural and biological profiles. The 2,5-diacetyl analog (1-(5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-yl)ethanone) has been explicitly employed for bis-heterocycle synthesis, but delivers different product classes (bis-pyrimidines, bis-pyrazoles) compared to the nitrile-bearing scaffold, which can additionally form thiazole and thiadiazole derivatives via nitrile-specific transformations [2].

bis-heterocycle synthesis regioselectivity enaminone building block

Physical Property Differentiation: Boiling Point and Density Relative to In-Class Analogs

The target compound exhibits a boiling point of 421.6 °C at 760 mmHg and a density of 1.33 g/cm³ . These values differ from the parent thieno[2,3-b]thiophene scaffold (boiling point ~225.9 °C at 760 mmHg, density ~1.367 g/cm³ for the unsubstituted core) [1], reflecting the impact of the acetyl, methyl, and carbonitrile substituents. The high boiling point and moderate density suggest favorable thermal stability for reactions requiring elevated temperatures (e.g., DMF-DMA reflux at ~150 °C), as employed in enaminone-forming transformations.

boiling point density physical property purification

Photophysical Differentiation: Nitrile Group Reduces HOMO-LUMO Gap Compared to Acetyl and Ester Analogs

DFT calculations on thieno[2,3-b]thiophene derivatives indicate that the electron-withdrawing nitrile group lowers the LUMO energy more substantially than an acetyl or ester group, resulting in a reduced HOMO-LUMO gap. While experimental data for the target compound itself are not available, computational studies on structurally related carbonitrile-substituted thienothiophenes report a lowest-energy absorption (λₘₐₓ) in the range of 350–391 nm with oscillator strengths (f) of 0.40–0.45, assignable to HOMO→LUMO transitions [1]. By comparison, the 2-acetyl analog is expected to have a larger HOMO-LUMO gap (blue-shifted absorption), based on the weaker electron-withdrawing character of the acetyl group. This difference influences the compound's utility in optoelectronic and photophysical applications.

HOMO-LUMO gap DFT calculation electronic property UV-Vis absorption

High-Value Application Scenarios for 5-Acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carbonitrile in Research and Industrial Procurement


Regioselective Bis-Heterocycle Library Synthesis via Sequential 2-Carbonitrile and 5-Acetyl Functionalization

The unsymmetrical substitution pattern of this compound makes it an ideal starting material for constructing diverse bis-heterocyclic libraries. The 5-acetyl group can first be converted to an enaminone with DMF-DMA, followed by cyclocondensation to form bis-pyrimidines or bis-pyrazoles, while the 2-carbonitrile group independently undergoes cyclization with thiosemicarbazide or hydrazine derivatives to yield thiazole or 1,3,4-thiadiazole moieties . This sequential, regioselective strategy has been validated in published synthetic routes for thieno[2,3-b]thiophene-linked bis-heterocycles [1], and cannot be achieved with symmetric 2,5-disubstituted analogs, which produce only one product class per reaction sequence. Procurement for medicinal chemistry hit-to-lead programs should prioritize the unsymmetrical building block to maximize library diversity per synthetic step.

Lead Optimization Scaffold Leveraging Favorable Drug-Likeness Parameters (cLogP 3.65, PSA 97.34 Ų)

The target compound sits within the favorable drug-likeness window, with cLogP well below 5 and PSA under 140 Ų, predicting acceptable oral bioavailability . The nitrile group provides an additional hydrogen-bond acceptor (total HBA = 4) that can engage key protein residues without excessively increasing lipophilicity, unlike the 2-acetyl or 2-ester analogs which lack this HBA while having higher cLogP values [1]. This balanced profile makes it a strategically valuable core for lead optimization in antibacterial and anti-inflammatory programs, where thieno[2,3-b]thiophene derivatives have demonstrated significant activity .

Materials Science Intermediate for Donor-Acceptor Systems Leveraging the Low-LUMO Nitrile Substituent

The strong electron-withdrawing nitrile group at position 2 lowers the LUMO energy of the thieno[2,3-b]thiophene core relative to acetyl- and ester-substituted analogs, as indicated by computational DFT studies on related systems . This property makes the compound a suitable acceptor building block for donor-acceptor (D-A) copolymers and small-molecule organic semiconductors, where narrow band gaps and low-lying LUMOs are critical for n-type or ambipolar charge transport. The thieno[2,3-b]thiophene scaffold itself has already been incorporated into high-mobility semiconducting polymers [1], and the nitrile-substituted variant extends the accessible electronic property range beyond what is achievable with ester or acetyl congeners.

Thermally Robust Building Block for High-Temperature Condensation Reactions (Boiling Point > 420 °C)

With a boiling point of 421.6 °C at 760 mmHg—nearly 200 °C higher than the parent thieno[2,3-b]thiophene (225.9 °C) —this compound is particularly well-suited for synthetic protocols requiring prolonged reflux in high-boiling solvents such as DMF (153 °C), DMSO (189 °C), or NMP (202 °C). The enaminone formation and subsequent cyclocondensation steps commonly used with this building block [1] benefit from the compound's thermal robustness, reducing decomposition losses compared to more volatile analogs. For process chemistry and scale-up applications, this translates to higher isolated yields and fewer purification challenges, making it a preferred procurement choice for kilogram-scale building block supply.

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